

The Discovery and Development of FTI-276: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	FTI 276 TFA	
Cat. No.:	B3181769	Get Quote

Introduction

FTI-276 is a potent and highly selective research tool that has been instrumental in elucidating the role of farnesyltransferase (FTase) in cellular signaling pathways. As a peptidomimetic of the C-terminal CAAX motif of Ras proteins, FTI-276 competitively inhibits the farnesylation of key signaling proteins, thereby preventing their localization to the cell membrane and subsequent activation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of FTI-276, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

FTI-276 is a synthetic organic compound that acts as a selective inhibitor of farnesyltransferase.[1] Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within the CAAX box of a target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins, most notably the Ras superfamily of small GTPases.

By mimicking the CAAX motif, FTI-276 binds to the active site of FTase, preventing the farnesylation of its natural substrates.[1][2] This inhibition leads to the accumulation of unprocessed, cytosolic target proteins, thereby blocking their downstream signaling cascades. The primary target of FTI-276 is the Ras signaling pathway, which is frequently hyperactivated in human cancers due to mutations in Ras genes.[2] However, it is important to note that other



proteins also undergo farnesylation, and the biological effects of FTI-276 may be attributable to the inhibition of farnesylation of multiple proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for FTI-276, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of FTI-276

Target Enzyme	Species	IC50 Value	Reference
Farnesyltransferase (FTase)	Human	0.5 nM	[3]
Farnesyltransferase (FTase)	Plasmodium falciparum	0.9 nM	[3]
Farnesyltransferase (FTase)	In vitro	500 pM	
Geranylgeranyltransfe rase I (GGTase I)	In vitro	50 nM	[1]

Table 2: In Vivo Antitumor Efficacy of FTI-276

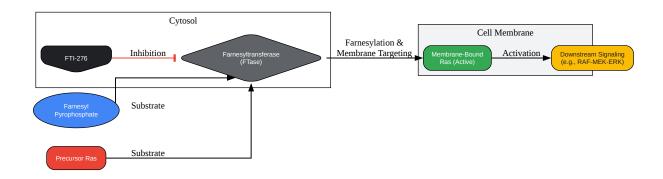


Tumor Model	Animal Model	Dosage and Administration	Key Findings	Reference
Human Lung Adenoma	A/J Mice	50 mg/kg/day via time-release pellet for 30 days	60% reduction in tumor multiplicity, 42% reduction in tumor incidence, ~58% reduction in tumor volume	[2][4]
Human Lung Carcinoma (with K-Ras mutation)	Nude Mice	Not specified	Blocks tumor growth	[1]
NIH 3T3 cells transformed with Ras oncogene	Nude Mice	20 μΜ	Inhibits oncogenic signaling and tumor growth	

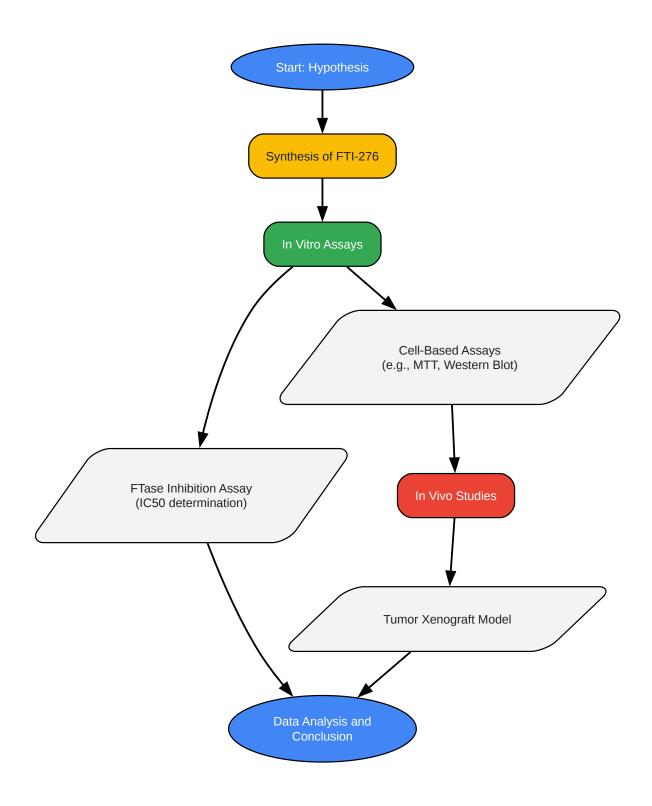
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTI-276 and a typical experimental workflow for its evaluation.









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